Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2
CAS No.: 25679-24-7
VCID: VC20743657
Molecular Formula: C49H62N10O13S2
Molecular Weight: 1063.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
Molecular Formula and WeightStructural RepresentationThe compound can be represented in both 2D and 3D structures, although conformer generation for the 3D structure is complex due to the number of atoms and flexibility involved. Biological SignificanceAsp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 has been identified as a metabolite in humans, rats, and mice. Its biological functions include acting as a peptide hormone that influences various physiological processes such as digestion and satiety by interacting with specific receptors in the gastrointestinal tract. Synthesis and CharacterizationResearch indicates that the synthesis of this oligopeptide can be achieved through various methods, including solid-phase peptide synthesis (SPPS). The steps typically involve:
Functional StudiesStudies have shown that Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 exhibits specific receptor binding characteristics. It acts as an agonist for CCKB receptors but does not exhibit activity at CCKA receptors, indicating its selective biological activity . Comparative AnalysisThe following table summarizes key properties of Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 compared to related compounds:
ApplicationsDue to its biological activity, Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 has potential applications in:
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CAS No. | 25679-24-7 | |||||||||||||||
Product Name | Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 | |||||||||||||||
Molecular Formula | C49H62N10O13S2 | |||||||||||||||
Molecular Weight | 1063.2 g/mol | |||||||||||||||
IUPAC Name | (3S,6S)-3-amino-6-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-hydrazinyl-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-7-(4-hydroxyphenyl)-4,5-dioxoheptanoic acid | |||||||||||||||
Standard InChI | InChI=1S/C49H62N10O13S2/c1-73-18-16-34(46(69)56-36(20-28-12-14-30(60)15-13-28)44(67)43(66)32(50)23-41(62)63)54-40(61)26-53-45(68)37(22-29-25-52-33-11-7-6-10-31(29)33)57-47(70)35(17-19-74-2)55-48(71)38(24-42(64)65)58-49(72)39(59-51)21-27-8-4-3-5-9-27/h3-15,25,32,34-39,52,59-60H,16-24,26,50-51H2,1-2H3,(H,53,68)(H,54,61)(H,55,71)(H,56,69)(H,57,70)(H,58,72)(H,62,63)(H,64,65)/t32-,34-,35-,36-,37-,38-,39-/m0/s1 | |||||||||||||||
Standard InChIKey | ZBTPHEHKAHBSMT-YRVFCXMDSA-N | |||||||||||||||
Isomeric SMILES | CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C(=O)[C@H](CC(=O)O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NN | |||||||||||||||
SMILES | CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N | |||||||||||||||
Canonical SMILES | CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C(=O)C(CC(=O)O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NN | |||||||||||||||
Sequence | DYMGWMDF | |||||||||||||||
Synonyms | des(SO3)CCK-8 desulfated cholecystokinin-8 desulfated sincalide |
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PubChem Compound | 3084441 | |||||||||||||||
Last Modified | Sep 14 2023 |
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